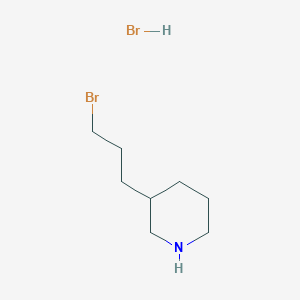

3-(3-Bromopropyl)piperidine hydrobromide

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is a ubiquitous and highly valued structural motif in chemical and pharmaceutical research. researchgate.net It is considered a "privileged scaffold," meaning its framework is frequently found in compounds that exhibit potent and selective biological activity across various therapeutic areas. mdpi.com Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. sigmaaldrich.comchemicalbook.com Notable examples include Donepezil, used for the treatment of Alzheimer's disease, and Fexofenadine, a widely used antihistamine. chemicalbook.comodu.edu

The significance of the piperidine moiety stems from several key features:

Structural Versatility : The piperidine ring can adopt a stable chair conformation, allowing for well-defined spatial arrangements of substituents at its various positions. This three-dimensionality is crucial for precise interactions with biological targets like enzymes and receptors. nih.gov

Physicochemical Properties : The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance aqueous solubility and facilitate critical interactions with biological macromolecules.

Synthetic Accessibility : A multitude of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for synthetic chemists. nih.gov These methods range from the hydrogenation of pyridine (B92270) precursors to complex multi-component and cyclization reactions. researchgate.netnih.gov

In organic synthesis, piperidine and its derivatives serve as versatile building blocks, solvents, and non-nucleophilic bases. nih.gov Their application allows for the systematic exploration of structure-activity relationships (SARs), enabling chemists to fine-tune the efficacy, selectivity, and pharmacokinetic properties of new drug candidates. bldpharm.com

Strategic Utility of Bromoalkyl Moieties as Reactive Intermediates in Organic Transformations

The bromoalkyl group (a hydrocarbon chain containing a bromine atom) is a fundamental and strategically important functional group in organic synthesis. It functions as a potent electrophile, making it an excellent reactive intermediate for the formation of new chemical bonds. researchgate.net A reactive intermediate is a short-lived, high-energy molecule that is generated in a chemical reaction and quickly converts to a more stable species.

The utility of the bromoalkyl moiety is rooted in the properties of the carbon-bromine (C-Br) bond:

Polarity : Bromine is more electronegative than carbon, inducing a dipole in the C-Br bond. This renders the carbon atom electron-deficient (electrophilic) and susceptible to attack by nucleophiles (electron-rich species).

Leaving Group Ability : The bromide ion (Br⁻) is a good leaving group, meaning it is stable on its own after the C-Br bond breaks. This facilitates nucleophilic substitution reactions, where a nucleophile replaces the bromine atom.

These characteristics make bromoalkyl compounds essential for alkylation reactions—the transfer of an alkyl group from one molecule to another. They are widely used to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing a reliable method for constructing more complex molecular frameworks from simpler precursors.

Research Trajectory and Unexplored Facets Pertaining to 3-(3-Bromopropyl)piperidine (B13662253) Hydrobromide

3-(3-Bromopropyl)piperidine hydrobromide is a bifunctional chemical compound that combines the structural features of a piperidine ring and a reactive bromopropyl side chain. Its hydrobromide salt form ensures stability for storage and handling by protonating the basic piperidine nitrogen, rendering it non-nucleophilic.

| Property | Value |

|---|---|

| CAS Number | 861021-74-1 |

| Molecular Formula | C₈H₁₇Br₂N |

| Molecular Weight | 287.04 g/mol |

The primary research application of this compound is as a synthetic building block. The key reactive site is the terminal bromine atom on the propyl chain, which serves as an electrophilic center for alkylation reactions. Chemists can use this reagent to introduce the 3-(piperidin-3-yl)propyl moiety into a target molecule. This is typically achieved by reacting it with a suitable nucleophile (e.g., an amine, alcohol, thiol, or carbanion) in the presence of a base. The base is necessary to deprotonate the nucleophile, increasing its reactivity.

While specific, high-impact research publications focusing exclusively on the synthesis or novel applications of this compound are not abundant, its commercial availability from various chemical suppliers indicates its role as a useful, albeit specialized, intermediate in synthetic campaigns. bldpharm.com The synthesis of 3-alkylpiperidines can be challenging, often requiring multi-step sequences or strategies to control regioselectivity. odu.edu The availability of this compound provides a direct route to installing a functionalized three-carbon chain at the 3-position of the piperidine ring.

Unexplored facets of this compound would include its potential polymerization, its use in the synthesis of novel ligands for catalysis, or its incorporation into fragment-based drug discovery libraries to explore new chemical space. nih.gov Its research trajectory is currently that of a tool—a means to an end in the synthesis of more complex target molecules—rather than a subject of fundamental research itself. Its value lies in providing a straightforward pathway to complex structures that contain the 3-propylpiperidine (B84210) scaffold, which is of interest in medicinal chemistry for creating molecules with specific three-dimensional orientations.

Synthetic Methodologies and Precursor Chemistry of this compound

The synthesis of this compound involves a strategic combination of constructing the core piperidine heterocycle and subsequently installing the functionalized side chain. Advanced synthetic methodologies allow for precise control over the structure and stereochemistry of the piperidine ring, while classical and modern organic reactions are employed to build and modify the alkyl side chain.

Properties

Molecular Formula |

C8H17Br2N |

|---|---|

Molecular Weight |

287.04 g/mol |

IUPAC Name |

3-(3-bromopropyl)piperidine;hydrobromide |

InChI |

InChI=1S/C8H16BrN.BrH/c9-5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2;1H |

InChI Key |

CYUYNQGAIZZOBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CCCBr.Br |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 3 3 Bromopropyl Piperidine Hydrobromide

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The presence of a primary alkyl bromide in the 3-(3-bromopropyl)piperidine (B13662253) hydrobromide structure makes it a prime candidate for nucleophilic substitution reactions, predominantly following an S\textsubscript{N}2 mechanism. This pathway involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to inversion of configuration if the carbon were chiral.

Kinetics and Thermodynamics of Substitution Processes

While specific kinetic and thermodynamic data for nucleophilic substitution on 3-(3-bromopropyl)piperidine hydrobromide are not extensively documented in publicly available literature, the general principles of S\textsubscript{N}2 reactions provide a framework for understanding these processes. The rate of reaction is typically second order, depending on the concentration of both the substrate and the nucleophile.

Kinetic studies on analogous systems, such as the reaction of piperidine (B6355638) with various electrophiles, offer insights into the expected behavior. For instance, the reaction of piperidine with 2,4-dinitrochlorobenzene has been a model for studying aromatic nucleophilic substitution, with detailed kinetic data available. gac.edulibretexts.org Although this is an aromatic system, the principles of nucleophilicity and leaving group ability are transferable. The rate of substitution at the bromopropyl group would be influenced by factors such as solvent polarity, temperature, and the nature of the nucleophile.

Thermodynamic parameters, including activation energy (Ea) and entropy of activation (ΔS‡), dictate the feasibility and spontaneity of the reaction. For S\textsubscript{N}2 reactions, the transition state is more ordered than the reactants, typically resulting in a negative entropy of activation. nih.gov The enthalpy of activation is influenced by bond-breaking and bond-forming energies.

Table 1: General Factors Influencing Kinetics and Thermodynamics of Nucleophilic Substitution

| Factor | Effect on Reaction Rate (Kinetics) | Thermodynamic Consideration |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | Does not significantly affect the overall thermodynamics (ΔG). |

| Leaving Group Ability | Better leaving groups (weaker bases) increase the reaction rate. Bromine is a good leaving group. | A more stable leaving group contributes to a more favorable enthalpy change (ΔH). |

| Solvent | Polar aprotic solvents generally favor S\textsubscript{N}2 reactions by solvating the cation but not the nucleophile. | The overall free energy change (ΔG) can be influenced by differential solvation of reactants and products. |

| Temperature | Increasing temperature generally increases the reaction rate (Arrhenius equation). | Higher temperatures can overcome the activation energy barrier. |

Influence of Steric and Electronic Factors on Reactivity Profiles

The reactivity of the bromopropyl moiety is significantly influenced by both steric and electronic factors originating from the piperidine ring and its substituents.

Steric Factors: The piperidine ring, particularly with substituents at the 3-position, can exert steric hindrance that affects the approach of the nucleophile to the electrophilic carbon of the bromopropyl chain. nih.govkhanacademy.org The conformational flexibility of the piperidine ring (chair and boat conformations) and the orientation of the 3-bromopropyl group (axial vs. equatorial) can also play a role in modulating reactivity. In its most stable chair conformation, an equatorial orientation of the side chain would present less steric hindrance to an incoming nucleophile compared to an axial orientation.

Electronic Factors: The nitrogen atom of the piperidine ring is an electron-donating group, which can influence the reactivity of the side chain through inductive effects. researchgate.netacs.org This electron-donating nature can slightly decrease the electrophilicity of the carbon atom attached to the bromine, potentially slowing down the rate of nucleophilic attack compared to a system with an electron-withdrawing group. However, this effect is generally modest for an sp³-hybridized carbon separated by two other carbon atoms. The protonation state of the piperidine nitrogen (as it is a hydrobromide salt) will have a more significant electronic effect. The positively charged nitrogen will act as an electron-withdrawing group, increasing the electrophilicity of the bromopropyl chain and making it more susceptible to nucleophilic attack.

Cyclization and Ring-Closing Methodologies Utilizing the Bromopropyl Chain

The bifunctional nature of 3-(3-bromopropyl)piperidine, possessing both a nucleophilic nitrogen (after deprotonation) and an electrophilic alkyl bromide, makes it an ideal precursor for various cyclization reactions to form bicyclic heterocyclic systems.

Intramolecular Cyclization Pathways to Fused or Spiro Heterocycles

Fused Heterocycles: Intramolecular nucleophilic substitution, where the piperidine nitrogen acts as the nucleophile attacking the terminal carbon of the bromopropyl chain, is a common strategy for the synthesis of fused heterocyclic systems. This process, often facilitated by a base to deprotonate the piperidine nitrogen, leads to the formation of indolizidine or quinolizidine (B1214090) ring systems, which are core structures in many alkaloids. ntu.edu.sgnih.gov The regioselectivity of the cyclization is predetermined by the structure of the starting material, leading to a five-membered ring fused to the six-membered piperidine ring (an indolizidine derivative).

Spiro Heterocycles: While the direct intramolecular cyclization of 3-(3-bromopropyl)piperidine leads to fused systems, its derivatives can be employed in the synthesis of spiro heterocycles. nih.gov For instance, if the nitrogen of the piperidine is already part of another ring system or if a different nucleophile is tethered to the piperidine ring, intramolecular cyclization can lead to the formation of a spirocyclic junction. The synthesis of spiro[indolizidine-1,3′-oxindole] alkaloids showcases the complexity achievable through such strategies, although starting from different precursors. mdpi.com

Intermolecular Cross-Coupling Reactions Facilitated by the Bromopropyl Group

The bromopropyl group can participate in various intermolecular cross-coupling reactions, a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. acs.org While typically applied to aryl or vinyl halides, advancements have enabled the use of alkyl halides in some cases.

In the context of 3-(3-bromopropyl)piperidine, the bromopropyl moiety could potentially be coupled with organoboron reagents (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce a wide range of substituents at the end of the propyl chain. These reactions would typically require a palladium catalyst, a suitable ligand, and a base.

Furthermore, carbon-nitrogen bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to react the bromopropyl group with various amines, amides, or other nitrogen nucleophiles, providing access to a diverse array of functionalized piperidine derivatives. nih.gov

Reductive and Oxidative Transformations of the Compound and its Derivatives

Beyond substitution and cyclization, 3-(3-bromopropyl)piperidine and its derivatives can undergo various reductive and oxidative transformations.

Reductive Transformations: The primary reductive transformation of interest is the reductive dehalogenation of the bromopropyl group to a propyl group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or hydride reagents like lithium aluminum hydride. Reductive amination can also be a relevant transformation for derivatives where the piperidine nitrogen is involved in an imine or enamine functionality. nih.gov

Oxidative Transformations: The piperidine ring itself is susceptible to oxidation. The specific outcome of the oxidation depends on the oxidant used and the substitution pattern on the nitrogen and the ring. Oxidation of N-alkylpiperidines can lead to the formation of iminium ions, which are valuable intermediates for further functionalization at the α-carbon position. acs.org More vigorous oxidation can lead to the formation of lactams (cyclic amides). Biological N-oxidation of piperidine has been shown to produce N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov The presence of the bromopropyl side chain could potentially influence the regioselectivity of such oxidation reactions.

Table 2: Summary of Potential Chemical Transformations

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Nucleophilic Substitution | Various nucleophiles (e.g., -CN, -OR, -NR₂) | Substituted propylpiperidine derivatives |

| Intramolecular Cyclization | Base | Indolizidine derivatives |

| Intermolecular Cross-Coupling | Pd catalyst, organometallic reagent/alkene/alkyne, base | C-C or C-N coupled products |

| Reductive Dehalogenation | H₂, Pd/C or LiAlH₄ | 3-Propylpiperidine (B84210) |

| Oxidation | Oxidizing agents (e.g., Hg(II)-EDTA) | Iminium ions, lactams |

Investigating Tautomerism and Conformational Dynamics within Related Piperidine Structures

The structural and dynamic properties of piperidine derivatives, such as this compound, are crucial for understanding their chemical behavior and reactivity. While specific experimental data on the tautomerism and conformational dynamics of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from studies on related piperidine structures. This section will explore the theoretical possibilities of tautomerism and the likely conformational preferences of the piperidine ring in this compound, based on established principles of organic chemistry.

Tautomerism in Piperidine Structures

Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a proton, a process known as prototropic tautomerism. wikipedia.org In the context of this compound, two primary forms of tautomerism could theoretically be considered: prototropic tautomerism within the piperidinium (B107235) ring and imine-enamine tautomerism.

Prototropic Tautomerism:

In its hydrobromide salt form, the nitrogen atom of the piperidine ring is protonated, forming a piperidinium cation. Prototropic tautomerism in this context would involve the migration of this proton. However, in a simple piperidinium ring, all carbon atoms are saturated, and there are no alternative basic sites for the proton to relocate to that would result in a stable tautomer. Therefore, significant prototropic tautomerism within the piperidinium ring of this compound is highly unlikely. The positive charge remains localized on the nitrogen atom.

Imine-Enamine Tautomerism:

Imine-enamine tautomerism is a more plausible, though indirect, consideration. thieme.deyoutube.com This type of tautomerism involves the interconversion between an imine (containing a C=N double bond) and an enamine (containing a C=C-N single bond). For this to occur in a piperidine derivative, a double bond must first be introduced into the ring. While this compound itself does not possess the requisite unsaturation, it is conceivable that under certain basic conditions, an elimination reaction (dehydrohalogenation) could occur, leading to the formation of a tetrahydropyridine (B1245486) derivative which could then exhibit imine-enamine tautomerism. clockss.org

For instance, elimination of HBr from the bromopropyl side chain is less likely to affect the ring structure directly. However, if conditions were to facilitate the removal of a proton from the piperidine ring and the bromide ion, a cyclic iminium ion could be formed, which could then exist in equilibrium with its enamine tautomer. Studies on related bicyclic systems have shown that the stability of the enamine tautomer relative to the imine increases with larger ring sizes and in more polar solvents. researchgate.net

| Tautomerism Type | Relevance to this compound | Conditions Required |

| Prototropic Tautomerism | Unlikely in the saturated piperidinium ring. | Not applicable under normal conditions. |

| Imine-Enamine Tautomerism | Possible in unsaturated derivatives formed via elimination. | Basic conditions to induce elimination of HBr. |

Conformational Dynamics of the Piperidine Ring

The six-membered piperidine ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. youtube.com In this conformation, the substituents on the ring can occupy either axial or equatorial positions. libretexts.org The interconversion between two chair conformations is known as a ring flip. masterorganicchemistry.com

For this compound, the key conformational considerations are the orientation of the 3-bromopropyl group and the hydrogen atom on the protonated nitrogen.

Axial vs. Equatorial Preference of the 3-Bromopropyl Group:

Substituents on a cyclohexane or piperidine ring generally prefer the equatorial position to avoid steric hindrance with other axial substituents, a phenomenon known as 1,3-diaxial interaction. masterorganicchemistry.comlibretexts.org The "A-value" of a substituent quantifies this preference, representing the energy difference between the axial and equatorial conformations. masterorganicchemistry.com Larger substituents have larger A-values and a stronger preference for the equatorial position.

The 3-bromopropyl group is a relatively bulky substituent. Therefore, it is expected to strongly favor the equatorial position on the piperidine ring to minimize steric strain. Placing the 3-bromopropyl group in the axial position would lead to significant 1,3-diaxial interactions with the axial hydrogens on carbons 1 and 5 of the piperidine ring, destabilizing this conformation.

Conformation of the Piperidinium Salt:

Protonation of the nitrogen atom to form the hydrobromide salt introduces a hydrogen atom on the nitrogen. This N-H bond can also be either axial or equatorial. Studies on 4-substituted piperidinium salts have shown that protonation can influence the conformational equilibrium, often leading to a stabilization of the axial conformer for polar substituents due to electrostatic interactions. nih.gov However, for a 3-alkyl substituent like the bromopropyl group, this electrostatic effect is less direct. The primary determining factor for the conformation of the 3-bromopropyl group remains the avoidance of steric hindrance.

Therefore, the most stable conformation of this compound is predicted to be a chair conformation where the 3-bromopropyl group occupies the equatorial position.

| Conformer | Position of 3-Bromopropyl Group | Relative Stability | Primary Reason |

| Chair 1 | Equatorial | More Stable | Avoids 1,3-diaxial steric interactions. |

| Chair 2 | Axial | Less Stable | Significant 1,3-diaxial steric strain. |

Influence of N-Substitution on Conformational Dynamics:

It is well-established that the presence of substituents on the nitrogen atom can significantly affect the conformational dynamics of the piperidine ring. For instance, the introduction of N-nitroso groups can lead to the existence of boat conformations. ias.ac.in While the proton in this compound is a small substituent, its positive charge does influence the electronic environment of the ring. However, it is not expected to induce a deviation from the stable chair conformation.

Applications of 3 3 Bromopropyl Piperidine Hydrobromide in Advanced Organic Synthesis

Building Block for Complex Bioactive Molecules

The inherent reactivity of the bromopropyl group, coupled with the conformational flexibility of the piperidine (B6355638) moiety, allows for the strategic introduction of this fragment into larger molecular architectures. This has proven particularly advantageous in the synthesis of novel compounds with potential therapeutic applications.

Synthesis of Novel Pharmaceutical Intermediates and Therapeutic Agents

While direct synthesis examples starting from 3-(3-Bromopropyl)piperidine (B13662253) hydrobromide are not extensively detailed in publicly available literature, the broader class of piperidine derivatives is fundamental to pharmaceutical development. The piperidine ring is a prevalent feature in numerous approved drugs and clinical candidates. nih.gov The functionalized side chain of 3-(3-Bromopropyl)piperidine hydrobromide offers a reactive handle for chemists to elaborate upon, enabling the synthesis of a diverse array of pharmaceutical intermediates. These intermediates can then be further modified to produce novel therapeutic agents targeting a wide range of diseases.

Design and Construction of Ligands and Receptors for Biological Systems

The piperidine scaffold is a key pharmacophore in the design of ligands that interact with various biological receptors. The synthesis of 3-aryl piperidine analogs, for instance, has led to the development of potent and efficacious human dopamine (B1211576) D4 receptor agonists. nih.gov Although the direct use of this compound in these specific syntheses is not explicitly mentioned, its structure is highly amenable to the creation of such analogs. The bromopropyl group can be utilized to link the piperidine ring to other molecular fragments, thereby modulating the ligand's affinity and selectivity for its target receptor.

Development of Agrochemical Precursors and Related Compounds

Currently, there is a lack of publicly available scientific literature detailing the specific application of this compound in the development of agrochemical precursors.

Role in Specialized Medicinal Chemistry Research

The unique properties of the this compound scaffold have been leveraged in specialized areas of medicinal chemistry, particularly in the quest for novel treatments for neurological disorders and cancer.

Contribution to Neuropharmacological Agents and Sigma Receptor Ligands

The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, have emerged as important targets for the development of novel neuropharmacological agents. A significant body of research has focused on the design and synthesis of piperidine-based derivatives as selective sigma receptor ligands. nih.gov These efforts have led to the discovery of compounds with mixed affinity for both σ1 and σ2 receptor subtypes. nih.gov

In the pursuit of potent and selective σ1 receptor modulators, researchers have explored various piperidine-based scaffolds. chemrxiv.org Structure-activity relationship (SAR) studies have been conducted to understand the key molecular features that govern the interaction with the σ1 receptor. For example, the synthesis of 3- and 4-hydroxypiperidine (B117109) analogs has yielded compounds with high affinity for the σ1 receptor. chemrxiv.org The trifluoromethyl indazole analog, in particular, was identified as a highly potent σ1 modulator with a Ki value of 0.7 nM and excellent selectivity over the dopamine D4 receptor. chemrxiv.org

The following table summarizes the binding affinities of selected piperidine-based compounds for the σ1 and dopamine D4 receptors:

| Compound | σ1 Ki (nM) | D4 Ki (nM) | Selectivity (σ1:D4) |

| 12a | 1.2 | 860 | >700 |

| 12c | 0.7 | 829 | 829 |

| 13g | 37 | >10,000 | >270 |

| 14a | 8.1 | 149 | 18 |

| 14d | 52 | 319 | 6.1 |

| 14e | 388 | 169 | 0.4 |

| 15d | >10,000 | >10,000 | - |

Data sourced from ChemRxiv. chemrxiv.org

These findings underscore the importance of the piperidine scaffold in the development of selective ligands for neuropharmacological targets. The functionalized nature of this compound makes it a promising starting material for the synthesis of novel sigma receptor ligands with potential therapeutic applications in pain, neurodegenerative diseases, and other CNS disorders.

Precursors for Anticancer Drug Discovery and Enzyme Inhibitors

Furthermore, piperidine-containing compounds have been investigated as inhibitors of various enzymes. For example, derivatives of 3-amidinophenylalanine containing a piperidine moiety have been synthesized and evaluated as potent inhibitors of thrombin, a key enzyme in the coagulation cascade. nih.gov Additionally, 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been shown to be potent inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. nih.gov The synthesis of benzimidazole-based pyrrole/piperidine hybrids has also yielded potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. mdpi.com

The reactivity of the bromopropyl group in this compound provides a synthetic handle to incorporate the piperidine scaffold into a diverse range of molecules, paving the way for the discovery of novel enzyme inhibitors and anticancer agents.

Functionalization of Polymeric Materials

The introduction of the piperidinium (B107235) moiety, facilitated by reagents like this compound, can significantly alter the physicochemical properties of a polymer, imparting characteristics such as hydrophilicity, ion-conductivity, and biological activity. Post-polymerization modification is a particularly advantageous strategy as it allows for the precise tailoring of a pre-synthesized polymer backbone, preserving its original molecular weight and architecture while introducing new functional groups.

Post-Polymerization Modification for Functional Cationic Polymers

Post-polymerization modification is a versatile technique for the synthesis of functional polymers that may be difficult to obtain through direct polymerization of functional monomers. This approach involves the chemical transformation of a reactive precursor polymer into a functionalized polymer. Polymers containing reactive functional groups such as epoxides or benzylic halides are excellent candidates for modification with this compound.

For instance, a common strategy involves the quaternization of polymers containing tertiary amine groups or the reaction of polymers with nucleophilic substitution-susceptible leaving groups with the piperidine nitrogen of 3-(3-Bromopropyl)piperidine. The reaction of a precursor polymer, such as poly(vinylbenzyl chloride) (PVBC), with 3-(3-Bromopropyl)piperidine would result in the formation of a cationic polymer with piperidinium groups attached to the polymer backbone. This transformation converts a neutral, often hydrophobic polymer into a positively charged polyelectrolyte.

The degree of functionalization can be controlled by adjusting the reaction stoichiometry and conditions, allowing for the fine-tuning of the resulting polymer's properties. The introduction of these cationic charges can dramatically increase the polymer's solubility in polar solvents and is a key feature in the design of materials for applications such as ion-exchange membranes and flocculants.

Table 1: Examples of Precursor Polymers for Functionalization

| Precursor Polymer | Reactive Group | Potential Functionalization Reaction |

|---|---|---|

| Poly(glycidyl methacrylate) (PGMA) | Epoxide | Ring-opening reaction with the piperidine nitrogen |

| Poly(vinylbenzyl chloride) (PVBC) | Benzyl chloride | Nucleophilic substitution with the piperidine nitrogen |

This table is illustrative and based on general principles of post-polymerization modification; specific reactivity with this compound would require experimental validation.

Development of Antimicrobial Agents through Polymer Conjugation

The conjugation of antimicrobial agents to polymer backbones is a promising strategy to develop materials with long-lasting biocidal activity and reduced environmental impact. Cationic polymers, particularly those containing quaternary ammonium (B1175870) compounds, are well-known for their antimicrobial properties. nih.gov The positively charged nitrogen atoms interact with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. nih.gov

By conjugating this compound to a suitable polymer, a potent antimicrobial material can be synthesized. The piperidinium moiety acts as the cationic center responsible for the antimicrobial activity. This approach of immobilizing the antimicrobial agent onto a polymer surface can prevent the leaching of the biocide, which is a common issue with traditional antimicrobial additives.

Table 2: Key Factors Influencing Antimicrobial Activity of Cationic Polymers

| Factor | Influence on Antimicrobial Activity |

|---|---|

| Cationic Charge Density | Higher charge density generally leads to stronger electrostatic interaction with bacterial membranes and increased activity. |

| Alkyl Chain Length | An optimal chain length can enhance the disruption of the bacterial cell membrane by facilitating insertion into the lipid bilayer. |

| Hydrophilicity/Hydrophobicity | A balance is crucial for effective interaction with the bacterial cell surface and subsequent membrane perturbation. |

This table outlines general principles for antimicrobial cationic polymers; the specific performance of polymers modified with this compound would need to be determined through microbiological testing.

Advanced Spectroscopic and Structural Characterization of 3 3 Bromopropyl Piperidine Hydrobromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(3-Bromopropyl)piperidine (B13662253) hydrobromide. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

In the ¹H NMR spectrum, the protons on the piperidine (B6355638) ring typically appear as a series of complex, overlapping multiplets due to spin-spin coupling between adjacent, non-equivalent protons. The protonated amine (N⁺-H) would likely appear as a broad signal. The protons of the 3-bromopropyl side chain are more distinct. The methylene (B1212753) group attached to the bromine atom (-CH₂Br) is expected to be the most deshielded of the propyl chain protons, appearing at a downfield chemical shift, typically around 3.4-3.6 ppm, as a triplet. The methylene group adjacent to the piperidine ring (-CH₂-) and the central methylene group (-CH₂-) of the propyl chain would appear as multiplets further upfield. For comparison, the -CH₂Br protons in the similar structure 3-bromopropylamine (B98683) hydrobromide are observed in this region. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbon atom bonded to the bromine (C-Br) is significantly shifted downfield due to the electronegativity of the bromine atom. The carbons of the piperidine ring would appear in the aliphatic region of the spectrum, with their specific chemical shifts influenced by their position relative to the nitrogen atom and the propyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(3-Bromopropyl)piperidine Hydrobromide Predicted values are based on typical ranges for similar functional groups and structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Piperidine Ring CH | ~1.5 - 3.5 (m) | ~25 - 55 |

| Piperidine Ring CH₂ | ~1.5 - 3.5 (m) | ~25 - 55 |

| N⁺-H | Broad singlet | - |

| Propyl-CH₂ (at ring) | ~1.8 - 2.2 (m) | ~30 - 35 |

| Propyl-CH₂ (central) | ~2.0 - 2.4 (m) | ~30 - 35 |

| Propyl-CH₂Br | ~3.4 - 3.6 (t) | ~33 - 38 |

m = multiplet, t = triplet

Vibrational Spectroscopy (Infrared/Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful method for identifying the functional groups present in this compound and providing a unique "molecular fingerprint." nih.gov

The IR spectrum is expected to be dominated by several key absorption bands. A very broad and strong band in the region of 2700-3100 cm⁻¹ would be characteristic of the N⁺-H stretching vibration of the piperidinium (B107235) cation, indicative of strong hydrogen bonding. The aliphatic C-H stretching vibrations of the piperidine ring and the propyl chain would appear as multiple sharp peaks between 2850 and 3000 cm⁻¹. C-H bending (scissoring and rocking) vibrations for the methylene groups would be observed in the 1400-1470 cm⁻¹ region. A key diagnostic peak is the C-Br stretching vibration, which is expected to appear in the lower frequency "fingerprint region," typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. mdpi.com While the N⁺-H stretch might be weak, the C-H stretching and bending modes are generally strong and well-resolved. The C-Br stretch is also typically observable in the Raman spectrum, confirming the presence of the bromoalkyl group. Together, the IR and Raman spectra offer a comprehensive vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N⁺-H Stretch | 2700 - 3100 (broad, strong) | IR |

| C-H Stretch (aliphatic) | 2850 - 3000 (strong) | IR, Raman |

| C-H Bend (scissoring) | 1400 - 1470 (medium) | IR, Raman |

| C-N Stretch | 1000 - 1250 (medium) | IR, Raman |

| C-C Stretch | 800 - 1200 (medium) | IR, Raman |

| C-Br Stretch | 500 - 600 (medium-strong) | IR, Raman |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the precise molecular mass of the compound and to analyze its fragmentation patterns, which can provide further structural confirmation. nih.gov For 3-(3-Bromopropyl)piperidine, which has a molecular formula of C₈H₁₆BrN, the analysis would typically be performed on the free base.

The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the free base. A characteristic isotopic pattern would be observed for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 Da, [M]⁺ and [M+2]⁺, which is a definitive indicator of a monobrominated compound.

The fragmentation pattern would likely involve cleavage of the bromopropyl side chain. A common fragmentation pathway would be the loss of the bromopropyl group or the loss of a bromine radical. Alpha-cleavage next to the nitrogen atom in the piperidine ring is also a characteristic fragmentation pathway for piperidine derivatives, leading to the formation of a stable iminium ion.

Table 3: Expected Key Ions in the Mass Spectrum of 3-(3-Bromopropyl)piperidine

| Ion | Description | Expected m/z |

| [C₈H₁₆BrN]⁺ | Molecular Ion ([M]⁺) | 205/207 |

| [C₈H₁₆N]⁺ | Loss of Bromine radical ([M-Br]⁺) | 126 |

| [C₅H₁₀N]⁺ | Cleavage at the β-position of the side chain | 84 |

| [C₄H₈N]⁺ | Result of ring fragmentation | 70 |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound may not be publicly available, its key structural features can be confidently predicted based on extensive studies of related piperidine derivatives. researchgate.netnih.goviucr.org

Analysis of Piperidine Ring Conformations (e.g., Chair Conformations)

It is well-established that the piperidine ring overwhelmingly adopts a chair conformation in the solid state. nih.goviucr.orgresearchgate.net This conformation minimizes both angular strain and torsional strain, making it the most thermodynamically stable arrangement. In the chair form, the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement.

For 3-(3-Bromopropyl)piperidine, the bromopropyl substituent at the C3 position can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents as it minimizes steric hindrance (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring. Therefore, the bromopropyl group is expected to be found predominantly in the equatorial orientation in the most stable chair conformer.

Investigation of Intermolecular Interactions, including Hydrogen Bonding and π-Stacking

Weaker intermolecular forces also contribute to the crystal packing. These include van der Waals forces between the aliphatic portions of the molecules. Given the absence of aromatic rings, π-stacking interactions are not applicable to this compound. However, weak C-H···Br hydrogen bonds may also be present, further stabilizing the three-dimensional crystal structure. nih.gov

Theoretical and Computational Chemistry Studies of 3 3 Bromopropyl Piperidine Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict a wide range of molecular attributes, from geometric parameters to electronic properties and reactivity descriptors.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to study molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density. researchgate.net

For 3-(3-Bromopropyl)piperidine (B13662253) hydrobromide, these calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for such optimizations of piperidine (B6355638) derivatives due to their balance of accuracy and computational cost. researchgate.net

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include:

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, providing insights into the molecule's polarity and potential sites for electrostatic interactions.

Spectroscopic Properties: Vibrational frequencies corresponding to infrared and Raman spectra can be calculated, which can aid in the experimental characterization of the compound.

An illustrative example of the types of geometric parameters that would be calculated for the piperidine ring of 3-(3-Bromopropyl)piperidine hydrobromide is presented in Table 1.

Table 1: Illustrative Calculated Geometric Parameters for a Piperidine Ring Moiety Note: These are representative values for a substituted piperidine ring and not specific calculated values for this compound.

| Parameter | Typical Calculated Value |

|---|---|

| C-N Bond Length | 1.46 - 1.48 Å |

| C-C Bond Length | 1.52 - 1.54 Å |

| C-N-C Bond Angle | 110° - 112° |

| C-C-C Bond Angle | 109° - 111° |

While this compound is not a traditional chromophore, computational methods can still be used to predict its electronic transitions and potential photophysical behavior. Time-Dependent DFT (TD-DFT) is a common approach to calculate the excitation energies and oscillator strengths, which correspond to the molecule's UV-Vis absorption spectrum.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. For the hydrobromide salt, the MEP would clearly show the positive potential around the piperidinium (B107235) proton and the negative potential around the bromide ion, highlighting the regions prone to electrostatic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the exploration of conformational changes and intermolecular interactions over time.

MD simulations are extensively used in drug discovery to predict how a ligand, such as a piperidine derivative, might bind to a biological target like a protein receptor. nih.gov For this compound, if a potential target were identified, molecular docking studies would first be performed to predict the most likely binding poses within the protein's active site.

Following docking, MD simulations of the ligand-protein complex can be run to assess the stability of the predicted binding mode and to refine the interactions. rsc.org These simulations can reveal key intermolecular interactions, such as:

Hydrogen Bonds: The protonated nitrogen of the piperidinium ring is a strong hydrogen bond donor.

Salt Bridges: The positively charged piperidinium ion can form strong electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate. nih.gov

Hydrophobic Interactions: The propyl chain and parts of the piperidine ring can interact favorably with nonpolar residues.

Halogen Bonds: The bromine atom can potentially act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Table 2 illustrates the types of interaction energies that can be calculated from MD simulations to quantify the binding affinity.

Table 2: Illustrative Interaction Energy Components in a Ligand-Protein Complex Note: These are representative components of a binding energy calculation and not specific values for this compound.

| Interaction Type | Description | Typical Contribution |

|---|---|---|

| Van der Waals Energy | Short-range attractive and repulsive forces | Favorable |

| Electrostatic Energy | Coulombic interactions between charged and polar groups | Very Favorable |

| Polar Solvation Energy | Energy change from desolvating polar groups to form the complex | Unfavorable |

| Nonpolar Solvation Energy | Energy change from burying nonpolar surfaces | Favorable |

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations in an explicit solvent environment (e.g., a box of water molecules) are ideal for studying these effects. researchgate.net

For the piperidine ring, the key conformational equilibrium is between the two chair conformations, with the substituent (the 3-bromopropyl group) in either an axial or equatorial position. The hydrobromide form adds further complexity due to the protonation of the nitrogen. In polar solvents like water, conformations that maximize the exposure of the charged piperidinium group to the solvent may be favored. The simulations can quantify the relative energies of different conformers and the free energy barriers for interconversion between them.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to explore potential chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.

A key application would be to study the reactivity of the bromopropyl group, for instance, in nucleophilic substitution reactions. Quantum chemical calculations can be used to locate the transition state structure for such a reaction. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate.

For example, in a reaction with a nucleophile, the calculations would model the approach of the nucleophile to the carbon atom bearing the bromine, the simultaneous breaking of the C-Br bond and formation of the new C-nucleophile bond, and the departure of the bromide ion. Methods like nudged elastic band (NEB) or similar techniques can be used to find the minimum energy pathway connecting reactants, transition state, and products. researchgate.net The calculated activation energy provides a quantitative measure of the reaction's feasibility. researchgate.net

Elucidation of Reaction Mechanisms at the Atomic Level

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the step-by-step processes of chemical reactions at an atomic resolution. For piperidine-containing molecules, these studies are crucial for understanding reaction outcomes, stereoselectivity, and the influence of catalysts.

DFT has been employed to investigate the hydrodenitrogenation (HDN) networks of pyridine (B92270) to form piperidine, detailing various adsorption configurations and revealing the lowest energy pathways for the reaction. researchgate.net Such studies indicate that initial steps proceed via the stepwise hydrogenation of pyridine to piperidine. researchgate.net For reactions involving the piperidine moiety itself, computational models can elucidate complex mechanisms. For instance, in the piperidine-catalyzed Knoevenagel condensation, DFT analysis has shown that the highest energy barrier corresponds to the formation of an iminium ion, and that the primary role of the piperidine catalyst is to facilitate the final elimination step. acs.org

Furthermore, theoretical studies on copper-catalyzed intramolecular C–H amination to form piperidines have mapped out complete catalytic cycles, including the influence of different ligands and halide reactants on the reaction outcome. beilstein-journals.org These computational approaches can distinguish between different potential pathways, such as concerted versus stepwise mechanisms, by calculating the free energy profiles of each. beilstein-journals.org For a molecule like 3-(3-Bromopropyl)piperidine, DFT could be used to model key reactions such as intramolecular cyclization (N-alkylation) to form a bicyclic system or intermolecular substitution reactions at the bromopropyl chain. These models would predict transition state geometries, activation energies, and the thermodynamic favorability of different product formations.

Table 1: Examples of Computationally Studied Reaction Mechanisms in Piperidine Derivatives

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| Pyridine Hydrogenation | Density Functional Theory (DFT) | Stepwise hydrogenation is the favored pathway to piperidine formation. researchgate.net |

| Knoevenagel Condensation | DFT | Piperidine catalyst facilitates the elimination step; iminium ion formation is rate-limiting. acs.org |

| Intramolecular C–H Amination | DFT | Elucidation of Cu(I)/Cu(II) catalytic cycles and the effect of ligands on reaction outcomes. |

Prediction of Kinetic and Isotope Effects in Chemical Transformations

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, revealing which bonds are broken or formed in the rate-determining step. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), scientists can measure changes in the reaction rate. Computational models are instrumental in predicting and interpreting these effects.

For reactions involving piperidine and its derivatives, KIEs can provide definitive evidence for a proposed mechanism. For example, studies on the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine in various solvents reported kinetic isotope effects (kH/kD) between 1.0 and 1.6. rsc.org These values, along with large negative entropies of activation, support a multistep (E1cB)ip mechanism. rsc.org Similarly, in the proton and deuteron (B1233211) transfer from 2,4,6-trinitrotoluene (B92697) to 1-ethylpiperidine, a large KIE (kH/kD of 16.4) and significant activation energy differences were observed, suggesting a considerable contribution from quantum tunneling. rsc.org

Theoretical calculations can predict KIEs for proposed transition states. If the calculated KIE matches the experimental value, it provides strong support for that transition state structure. For this compound, computational modeling could predict the KIE for reactions such as the intramolecular cyclization. A significant primary KIE upon deuteration of the piperidine N-H group (in its free base form) would suggest that N-H bond cleavage is involved in the rate-determining step, whereas a lack of a significant KIE would point to a different rate-limiting step, such as the nucleophilic attack on the bromopropyl chain.

Table 2: Kinetic and Isotope Effect Data for the Reaction of a Substrate with Piperidine

| Solvent | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | kH/kD at 30 °C |

|---|---|---|---|

| Acetonitrile (MeCN) | 33.6 ± 0.9 | -162.3 ± 3.0 | 1.6 ± 0.1 |

| Benzonitrile (PhCN) | 28.5 ± 0.7 | -183.7 ± 2.3 | 1.5 ± 0.1 |

| Dimethyl sulfoxide (B87167) (Me₂SO) | 51.5 ± 1.2 | -77.4 ± 3.9 | 1.0 ± 0.1 |

Data adapted from studies on the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine. rsc.org

Cheminformatics and Data-Driven Approaches in Compound Design and Virtual Screening

Cheminformatics and data-driven methods are indispensable in modern drug discovery for identifying and optimizing new therapeutic agents. These approaches use computational techniques to screen vast libraries of virtual compounds against biological targets, predicting their binding affinity and potential activity before they are synthesized.

Derivatives of this compound could be included in such virtual libraries. The process often begins with either structure-based or ligand-based virtual screening. sciengpub.ir

Structure-Based Virtual Screening: This method relies on the known 3D structure of a biological target, such as a protein or enzyme. Molecular docking simulations are used to predict how well a compound, like a derivative of 3-(3-Bromopropyl)piperidine, fits into the target's binding site. mdpi.comwjarr.com The simulations calculate a "docking score," which estimates the binding affinity. mdpi.com For instance, computational studies on piperidine-based compounds have successfully identified potent ligands for the sigma 1 receptor (S1R) by docking virtual libraries and analyzing the interactions with key amino acid residues in the receptor's active site. rsc.orgnih.gov

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, this approach uses a set of known active molecules as a template to find other compounds with similar properties.

These screening campaigns can rapidly assess thousands or millions of potential molecules, prioritizing a smaller, more manageable number for synthesis and experimental testing. sciengpub.ir For example, an in-house library of 210 piperidine-based compounds was subjected to in-silico virtual screening to identify potential inhibitors for a COVID-19 target. sciengpub.irresearchgate.net Following virtual screening, further computational analysis, such as molecular dynamics simulations, can be used to study the stability of the ligand-receptor complex over time. rsc.orgnih.gov

Table 3: Typical Workflow for Virtual Screening in Drug Design

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Library Preparation | Generation or acquisition of a large, diverse set of 3D chemical structures. | In-house databases, commercial libraries (e.g., ZINC, Enamine). |

| 2. Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., protein). | Protein Data Bank (PDB), homology modeling. |

| 3. Molecular Docking | Computationally placing each ligand from the library into the target's binding site and scoring the interaction. | AutoDock, PyRx, YASARA, PatchDock. wjarr.comnih.gov |

| 4. Hit Selection & Filtering | Ranking compounds based on docking scores and applying filters (e.g., physicochemical properties, "drug-likeness"). | Lipinski's Rule of Five, ADME prediction software. nih.gov |

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Sustainable Synthesis of Piperidine (B6355638) Derivatives

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of piperidine derivatives, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. One promising approach is the use of water as a solvent in a one-pot, multi-component reaction for the synthesis of highly substituted piperidines. This method not only reduces the reliance on volatile organic solvents but also simplifies purification processes.

Future research is expected to focus on developing biocatalytic methods and utilizing renewable feedstocks for the synthesis of the piperidine core. While specific green synthesis routes for 3-(3-Bromopropyl)piperidine (B13662253) are still under development, the general advancements in sustainable piperidine synthesis offer a clear roadmap for its future production.

Exploration of Novel Catalytic Systems for Efficient Chemical Transformations

The development of novel catalytic systems is revolutionizing the synthesis of complex piperidine derivatives with high selectivity and efficiency. Recent breakthroughs include the use of rhodium and iridium catalysts for the asymmetric synthesis of 3-substituted piperidines. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to produce a variety of enantioenriched 3-substituted piperidines. nih.gov Similarly, iridium-catalyzed hydrogenations of pyridinium (B92312) salts have emerged as a powerful tool for accessing highly functionalized piperidines. nih.gov

These advanced catalytic methods hold significant promise for the synthesis of chiral derivatives of 3-(3-Bromopropyl)piperidine, which could lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects. The data below summarizes key aspects of these emerging catalytic systems.

| Catalyst System | Reaction Type | Key Advantages | Potential Application for 3-(3-Bromopropyl)piperidine Synthesis |

| Rhodium-based catalysts | Asymmetric Reductive Heck Reaction | High enantioselectivity, broad substrate scope | Enantioselective synthesis of chiral 3-substituted piperidines. nih.gov |

| Iridium-based catalysts | Asymmetric Hydrogenation | High efficiency, functional group tolerance | Access to a wide range of functionalized piperidines. nih.gov |

| Cobalt-based catalysts | Radical Cyclization | Use of earth-abundant metals, mild reaction conditions | Formation of substituted piperidines from linear aldehydes. |

Integration with Machine Learning and Artificial Intelligence for Accelerated Compound Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the landscape of drug discovery and materials science. mdpi.com These computational tools can analyze vast datasets to predict the biological activity of novel compounds, optimize synthetic routes, and design new molecules with desired properties. atomwise.comnih.gov For piperidine-based drug discovery, AI algorithms can be trained to identify promising candidates by learning the complex relationships between chemical structure and biological function. frontiersin.org

In the context of 3-(3-Bromopropyl)piperidine hydrobromide, AI can be utilized to:

Predict Bioactivity: Screen virtual libraries of derivatives for potential therapeutic targets.

Optimize Synthesis: Identify the most efficient and sustainable synthetic pathways.

De Novo Design: Generate novel piperidine-based structures with enhanced properties.

This data-driven approach has the potential to significantly reduce the time and cost associated with traditional research and development, accelerating the journey from concept to application.

Expanding the Scope of Bioactive Derivatives and Their Therapeutic Potential

The piperidine moiety is a common feature in a wide range of biologically active compounds, including analgesics, antipsychotics, and anticancer agents. ijnrd.org The 3-(3-Bromopropyl)piperidine scaffold, with its reactive bromopropyl side chain, serves as a versatile building block for the synthesis of a diverse array of novel derivatives.

Recent research has focused on the synthesis and evaluation of piperidine derivatives for a variety of therapeutic applications. For instance, novel piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a key enzyme in bone resorption, showing promise for the treatment of osteoporosis. mdpi.com Other studies have highlighted the potential of piperidine derivatives as antimicrobial agents and in the treatment of melanoma. nih.govbiointerfaceresearch.com The structural features of 3-(3-Bromopropyl)piperidine make it an ideal starting point for creating new chemical entities with unique pharmacological profiles.

Advanced Material Science Applications Leveraging Piperidine-Based Architectures

Beyond pharmaceuticals, piperidine-based structures are finding new applications in materials science. The unique chemical properties of the piperidine ring can be harnessed to create polymers and other materials with tailored functionalities. For example, piperidine-containing monomers can be polymerized to create materials for drug delivery systems, bioactive films, and other biomedical applications. nih.gov

The hydrobromide salt form of 3-(3-Bromopropyl)piperidine also offers opportunities for creating materials with specific ionic properties. Research in this area is exploring the use of piperidine derivatives in the development of:

Polymeric Films: For applications in coatings and controlled-release systems. nih.gov

Ion-Conducting Materials: For use in batteries and other electrochemical devices.

Functionalized Surfaces: To create materials with specific catalytic or binding properties.

The versatility of the this compound structure ensures its continued importance as a building block for the next generation of advanced materials.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-Bromopropyl)piperidine hydrobromide?

Methodological Answer: The compound is typically synthesized via alkylation of piperidine with 1,3-dibromopropane. A common approach involves reacting piperidine with N-(3-bromopropyl)phthalimide under basic conditions (e.g., sodium hydride in DMF) to form intermediates, followed by hydrolysis and hydrobromide salt formation . For example, in , N-(3-bromopropyl)phthalimide reacts with piperidine in dichloromethane under reflux, followed by purification via column chromatography. The hydrobromide salt is then generated by treating the free base with HBr. Reaction parameters such as stoichiometry (1:1 molar ratio of piperidine to bromopropyl reagent) and solvent choice (DMF or CH₂Cl₂) significantly influence yield .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm structure (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~3.5–4.0 ppm for bromopropyl chain protons) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₅Br₂N at m/z 273.01) .

- Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) or NMR integration (purity >95% as per ) .

Q. How are common impurities identified and mitigated during synthesis?

Methodological Answer: Impurities like unreacted piperidine or residual phthalimide derivatives are detected via:

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane eluents to track reaction progress .

- Chromatographic Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) removes by-products .

- Recrystallization : The hydrobromide salt is recrystallized from ethanol/water to enhance purity .

Advanced Research Questions

Q. What mechanistic insights explain the conjugate addition reactions involving this compound?

Methodological Answer: The bromopropyl chain acts as an electrophilic alkylating agent. In conjugate additions (e.g., with acrylates), the reaction proceeds via an SN2 mechanism , where the piperidine nitrogen nucleophilically attacks the β-carbon of the acrylate, facilitated by the electron-withdrawing ester group. highlights this in the synthesis of methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate, where CDCl₃ NMR data confirm regioselectivity (δ 1.6–2.1 ppm for piperidine CH₂ groups). Kinetic studies using variable-temperature NMR can further elucidate activation barriers .

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of piperidine .

- Temperature Control : Reflux (~80–100°C) accelerates alkylation but must be balanced to avoid decomposition .

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

- Stoichiometry : A 10–20% excess of bromopropyl reagent ensures complete piperidine consumption, reducing unreacted starting material .

Q. What role does this compound play in medicinal chemistry applications?

Q. How are computational methods like DFT used to predict the reactivity of brominated piperidine derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as LUMO localization on the bromopropyl carbon, guiding predictions of nucleophilic attack sites. demonstrates this for bromopyridines, where DFT-derived Mulliken charges correlate with experimental reactivity in SNAr reactions. XRD data (e.g., bond angles, torsion angles) further validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.